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molecular formula C9H19NS B8332219 2,6-Dimethyl-1-(2'-mercaptoethyl)-piperidine

2,6-Dimethyl-1-(2'-mercaptoethyl)-piperidine

Cat. No. B8332219
M. Wt: 173.32 g/mol
InChI Key: VDCLJMQQYJFQAI-UHFFFAOYSA-N
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Patent
US05985253

Procedure details

In a 500 ml three-necked flask 113.2 g(1 mol) of 2,6-dimethylpiperidine in 250 mol toluene was heated at 90° C. Then 60.12 g (1 mol) thiirane is added to the resulting reaction mixture dropwise and the reaction mixture is heated for 5 hours under reflux. The reaction mixture is concentrated in vacuum with a rotary evaporator and is fractionally distilled using a Vigreux column. The yield amounts to 60.55 g of the named compound(35%).
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
250 mol
Type
reactant
Reaction Step One
Quantity
60.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[NH:3]1.C1(C)C=CC=CC=1.[S:16]1[CH2:18][CH2:17]1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:18][CH2:17][SH:16]

Inputs

Step One
Name
Quantity
113.2 g
Type
reactant
Smiles
CC1NC(CCC1)C
Name
Quantity
250 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60.12 g
Type
reactant
Smiles
S1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuum with a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
is fractionally distilled

Outcomes

Product
Name
Type
Smiles
CC1N(C(CCC1)C)CCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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